N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Beschreibung

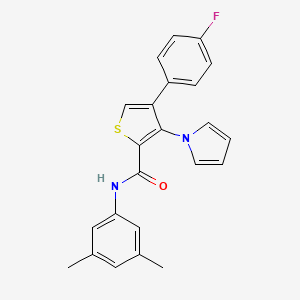

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene core substituted with a 4-fluorophenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and a carboxamide group at position 2 linked to a 3,5-dimethylphenyl substituent. The presence of fluorine and methyl groups may enhance metabolic stability and bioavailability, as seen in analogous compounds .

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2OS/c1-15-11-16(2)13-19(12-15)25-23(27)22-21(26-9-3-4-10-26)20(14-28-22)17-5-7-18(24)8-6-17/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFCMAGOKZKLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substitutions, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across different cancer types.

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies suggest that it activates caspase pathways, which are critical for programmed cell death.

- Anti-inflammatory Effects : There is evidence that it modulates inflammatory cytokines, potentially reducing tumor progression.

Study 1: Efficacy in Breast Cancer Models

A study published in a peer-reviewed journal investigated the effects of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in MCF-7 breast cancer xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Study 2: Synergistic Effects with Chemotherapy

Another research effort examined the combination of this compound with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy, suggesting that it may help overcome drug resistance in certain cancer types.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities to N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have induced apoptosis in hypopharyngeal tumor models, suggesting potential as an anticancer agent.

- Antioxidant and Anti-inflammatory Properties : Molecular docking studies indicate that related compounds possess excellent antioxidant and anti-inflammatory properties. These effects can be attributed to the structural characteristics that enhance interaction with biological targets .

- Antimicrobial Activity : Compounds in the same family have been reported to exhibit antibacterial and antifungal properties, making them suitable for further exploration in treating infections.

Synthetic Methodologies

The synthesis of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves several steps:

- Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving thiophene precursors.

- Introduction of the Pyrrole Moiety : The pyrrole ring can be formed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Amidation Reaction : The final step involves the formation of the carboxamide group through amidation with appropriate amines.

These synthetic routes are crucial for optimizing the yield and purity of the compound for further testing and application .

Table 1: Summary of Research Findings on Related Compounds

Case Study Insights

- Anticancer Studies : A study on pyrazole derivatives revealed their ability to induce apoptosis in tumor cells, suggesting that modifications in substituents can enhance therapeutic efficacy.

- Molecular Docking Studies : Computational analyses have demonstrated that variations in the chemical structure significantly affect binding affinities to target proteins, emphasizing the necessity for detailed structural optimization during drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide with three structurally related compounds identified in the literature. Data are extrapolated from synthetic methodologies, substituent effects, and pharmacophore trends.

Key Structural and Functional Insights:

Fluorinated Aromatic Systems :

- The target compound’s 4-fluorophenyl group mirrors the fluorophenyl substituents in USP Atorvastatin analogs (e.g., Related Compound C and H), which are critical for binding to hydrophobic enzyme pockets .

- In contrast, the patent compound (Example 107) uses a 2,3-difluoro-4-hydroxyphenyl group, introducing additional polarity via the hydroxyl group, which may alter solubility and target engagement .

Heterocyclic Diversity: The thiophene core in the target compound offers distinct electronic properties compared to the pyrrole systems in Atorvastatin analogs. The patent compound’s diazaspiro framework introduces conformational rigidity, a strategy often employed to improve selectivity in kinase inhibitors .

Carboxamide Linkers :

- The 3,5-dimethylphenyl carboxamide in the target compound may enhance steric bulk compared to the phenylcarbamoyl groups in Atorvastatin analogs, possibly influencing receptor-binding kinetics .

Synthetic Complexity :

- The patent compound’s synthesis (Example 107) involves multi-step coupling with tert-butyl-protected pyrrolidine, highlighting the challenges of introducing spirocyclic systems—a contrast to the more straightforward thiophene functionalization in the target compound .

Research Implications and Limitations

However, the absence of published bioactivity data (as per the evidence) limits direct mechanistic comparisons. Further studies should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.